molecular formula C8H4Br4O B14215077 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene CAS No. 830329-09-4

1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene

Katalognummer: B14215077
CAS-Nummer: 830329-09-4
Molekulargewicht: 435.73 g/mol
InChI-Schlüssel: IGUYRJXHYOPTAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene is an organic compound with the molecular formula C8H4Br4O It is characterized by the presence of three bromine atoms attached to a benzene ring and an additional bromine atom attached to an ethenyl group, which is connected to the benzene ring via an oxygen atom

Vorbereitungsmethoden

The synthesis of 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene can be achieved through several methodsThe reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethenyl group play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of specific biochemical pathways. This interaction can result in the disruption of cellular processes, making it a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene can be compared with other similar compounds, such as:

    1,3,5-Tribromo-2-(bromomethyl)benzene: This compound has a similar structure but with a bromomethyl group instead of a bromoethenyl group.

    1,3,5-Tribromo-2-ethoxybenzene: This compound has an ethoxy group instead of a bromoethenyl group.

    1,3,5-Tribromo-2-(2-bromoethoxy)benzene: This compound has a bromoethoxy group instead of a bromoethenyl group.

The uniqueness of this compound lies in its specific arrangement of bromine atoms and the presence of the bromoethenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

830329-09-4

Molekularformel

C8H4Br4O

Molekulargewicht

435.73 g/mol

IUPAC-Name

1,3,5-tribromo-2-(1-bromoethenoxy)benzene

InChI

InChI=1S/C8H4Br4O/c1-4(9)13-8-6(11)2-5(10)3-7(8)12/h2-3H,1H2

InChI-Schlüssel

IGUYRJXHYOPTAI-UHFFFAOYSA-N

Kanonische SMILES

C=C(OC1=C(C=C(C=C1Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.